N-{2-chloro-4-nitro-1-naphthyl}acetamide
Description
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66g/mol |
IUPAC Name |
N-(2-chloro-4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)14-12-9-5-3-2-4-8(9)11(15(17)18)6-10(12)13/h2-6H,1H3,(H,14,16) |
InChI Key |
WOIBWFJTHUPFDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Typical protocol : 1-Naphthylamine (1.0 equiv) is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.1 equiv). The mixture is stirred at 20–25°C for 4–6 hours.
-
Yield : 70–85% (crude), with purity >90% after recrystallization from ethanol/water.
-
By-products : <5% 5-nitro-1-naphthylamine and trace 8-nitro isomers.
Key variables :
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 20–25°C | Higher temps favor isomerization |
| HNO₃ Equivalents | 1.05–1.10 | Excess increases di-nitration risk |
| Acid Strength | 90–98% H₂SO₄ | Weak acid reduces nitronium ion flux |
Chlorination of 4-Nitro-1-Naphthylamine
Chlorination at position 2 requires careful reagent selection to overcome the deactivating nitro group. Methods adapted from imidazole chlorination and aryl acetamide synthesis suggest two approaches:
Direct Chlorination with Trichloroisocyanuric Acid (TCICA)
-
Protocol : 4-Nitro-1-naphthylamine (1.0 equiv) is suspended in dry dichloromethane (8 V). TCICA (0.7 equiv) and thiourea (0.03 equiv) are added, and the mixture is heated to 70°C for 18 hours.
-
Yield : 60–65% (2-chloro isomer), with 10–15% dichloro byproducts.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the mono-chloro product.
Lewis Acid-Mediated Chlorination
-
Protocol : Using FeCl₃ (1.2 equiv) as a catalyst, 4-nitro-1-naphthylamine reacts with Cl₂ gas in CCl₄ at 50°C for 6 hours.
-
Yield : 55–60%, with improved selectivity (≤5% dichloro products).
N-Acetylation of 2-Chloro-4-Nitro-1-Naphthylamine
Acetylation of the amine group is typically straightforward but must avoid hydrolytic cleavage of the chloro and nitro substituents.
Acetic Anhydride Method
Schotten-Baumann Conditions
-
Protocol : The amine is suspended in 10% NaOH (aq), and acetyl chloride (1.2 equiv) is added dropwise at 0°C. Stirring continues for 1 hour at room temperature.
-
Yield : 75–80%, with minimal hydrolysis.
Integrated Synthetic Route and Scalability
Combining the optimal steps:
-
Nitration : 1-Naphthylamine → 4-nitro-1-naphthylamine (82% yield).
-
Chlorination : TCICA/thiourea in dichloromethane (63% yield).
-
Acetylation : Acetic anhydride/pyridine (88% yield).
Overall yield : 45–47% (three steps).
Scale-up considerations :
-
Chlorination requires strict temperature control to suppress dichloro byproducts.
-
Acetic anhydride is preferred over acetyl chloride for safety and cost.
Analytical Characterization
Critical data for the final product:
Chemical Reactions Analysis
N-{2-chloro-4-nitro-1-naphthyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-chloro-4-nitro-1-naphthyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-chloro-4-nitro-1-naphthyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Chloro-4-Nitrophenyl)Acetamide
- Structure : Phenyl ring substituted with chlorine (position 2) and nitro (position 4); acetamide at position 1.
- Molecular Formula : C₈H₇ClN₂O₃; Molecular Weight : 214.6 g/mol.
- Key Differences :
- Applications : Often used as a synthetic intermediate in organic chemistry. The nitro group facilitates further functionalization (e.g., reduction to amine).
N-(2,4-Dichloro-6-Nitro-[1]Naphthyl)Acetamide
- Structure : Naphthyl ring with chlorine (positions 2, 4) and nitro (position 6); acetamide at position 1.
- Molecular Formula : C₁₂H₈Cl₂N₂O₃; Molecular Weight : 299.11 g/mol.
- Key Differences: Additional chlorine substituent increases molecular weight and halogenated character.
- Synthesis : Likely involves nitration and chlorination steps on a pre-functionalized naphthylamine.
2-Chloro-N-(4-Sulfamoyl-Phenyl)Acetamide
- Structure : Phenyl ring with chlorine (position 2) and sulfamoyl (-SO₂NH₂) at position 4.
- Molecular Formula : C₈H₈ClN₂O₃S; Molecular Weight : 258.68 g/mol.
- Key Differences: Sulfamoyl group enhances hydrogen-bonding capacity, improving aqueous solubility compared to nitro-substituted analogues. Potential antimicrobial applications due to sulfonamide-like pharmacophore .
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-Yl)Acetamide
- Structure : Phenyl ring substituted with chlorine (position 3) and fluorine (position 4); naphthyl group linked via acetamide.
- Molecular Formula: C₁₈H₁₃ClFNO; Molecular Weight: 325.75 g/mol.
- Key Differences :
- Crystallography : Dihedral angle of 60.5° between aromatic planes affects molecular packing and solubility .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Aromatic System | Substituents | Molecular Weight (g/mol) | LogP | Key Applications/Notes |
|---|---|---|---|---|---|
| N-{2-Chloro-4-Nitro-1-Naphthyl}Acetamide | Naphthalene | 2-Cl, 4-NO₂ | 280.67 | ~3.0* | Synthetic intermediate, potential bioactivity |
| N-(2-Chloro-4-Nitrophenyl)Acetamide | Phenyl | 2-Cl, 4-NO₂ | 214.60 | 2.80 | Organic synthesis |
| N-(2,4-Dichloro-6-Nitro-Naphthyl)Acetamide | Naphthalene | 2-Cl, 4-Cl, 6-NO₂ | 299.11 | N/A | High halogen content (toxicological studies) |
| 2-Chloro-N-(4-Sulfamoyl-Phenyl)Acetamide | Phenyl | 2-Cl, 4-SO₂NH₂ | 258.68 | ~1.5 | Antimicrobial candidates |
| N-(3-Chloro-4-Fluorophenyl)-2-(Naphthyl)Acetamide | Hybrid | 3-Cl, 4-F, naphthyl | 325.75 | N/A | Crystal engineering, ligand design |
*Estimated based on structural analogy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
